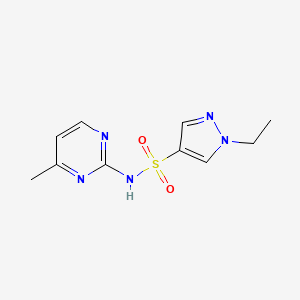![molecular formula C18H12F2N4O B5306902 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential therapeutic properties. DPM-1001 belongs to the class of nicotinonitrile compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile is not fully understood. However, studies have shown that this compound may exert its effects by modulating the activity of several signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to inhibit the growth of tumors and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, which means that it can be used at high doses without causing significant toxicity. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in a wider range of diseases, including neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for future therapeutic development.
Synthesis Methods
The synthesis of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been described in several studies. One of the most commonly used methods involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with methylamine and potassium cyanide in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Scientific Research Applications
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been studied extensively for its potential therapeutic properties. In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models.
properties
IUPAC Name |
2-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-14-5-6-16(15(20)9-14)25-18-13(4-2-8-23-18)11-24-17-12(10-21)3-1-7-22-17/h1-9H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAXVOAPUHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)

![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
